2-Oxabicyclo[2.2.2]oct-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxabicyclo[222]oct-5-en-3-one is a bicyclic compound with an oxygen atom incorporated into its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-one can be achieved through several methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is notable for its efficiency and the incorporation of the 2-Oxabicyclo[2.2.2]octane core into various structures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of synthetic routes such as flow photochemistry has been explored for related compounds . This approach can significantly reduce reaction times and improve throughput, making it a viable option for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxabicyclo[2.2.2]oct-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization , n-butyl lithium for ring-opening polymerization , and trifluoromethanesulfonic acid as a catalyst . The conditions for these reactions vary, but they often involve specific solvents and temperature controls to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening polymerization of 2-Oxabicyclo[2.2.2]octan-3-one can yield polyesters with alicyclic moieties .
Wissenschaftliche Forschungsanwendungen
2-Oxabicyclo[2.2.2]oct-5-en-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, allowing for the creation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s potential for large-scale production and versatility in chemical reactions make it useful in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-one involves its incorporation into molecular structures, where it can influence the physicochemical properties of the resulting compounds. For example, replacing the phenyl ring in drugs with the 2-Oxabicyclo[2.2.2]octane core can enhance water solubility, metabolic stability, and reduce lipophilicity . This modification can lead to improved drug efficacy and reduced side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short bridgehead carbon distance, making it a popular bioisostere.
Bicyclo[2.2.2]octane: Similar in structure but with different physicochemical properties.
Cubane: Another bioisostere with unique properties but less stable under certain conditions.
Uniqueness
2-Oxabicyclo[2.2.2]oct-5-en-3-one stands out due to its ability to improve the physicochemical properties of compounds it is incorporated into. Its unique structure allows for enhanced water solubility, metabolic stability, and reduced lipophilicity, making it a valuable tool in drug design and other applications .
Eigenschaften
CAS-Nummer |
63838-51-7 |
---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-oxabicyclo[2.2.2]oct-5-en-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-5-1-3-6(9-7)4-2-5/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
OBNPFXSOHOEJOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.